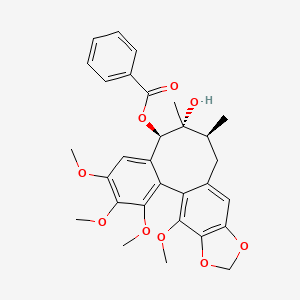
Benzoylgomisin P
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoylgomisin P is a bioactive compound primarily found in the traditional medicinal plant Schisandra chinensis (Turcz.) Baill. This compound is known for its sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties. It has been extensively studied for its effectiveness in treating various liver diseases while maintaining a favorable safety profile .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzoylgomisin P involves several steps, including the extraction of the compound from Schisandra chinensis. The extraction process typically involves the use of solvents such as ethanol or methanol. The extracted compound is then purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The dried fruit of Schisandra chinensis is used as the primary raw material. The extraction process is optimized to ensure maximum yield and purity of this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for the purification process .
Análisis De Reacciones Químicas
Types of Reactions: Benzoylgomisin P undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced pharmacological properties.
Aplicaciones Científicas De Investigación
Benzoylgomisin P has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactions of lignans. In biology, it is studied for its effects on cellular processes and its potential as a therapeutic agent. In medicine, this compound is investigated for its hepatoprotective, neuroprotective, and anti-inflammatory properties. It is also used in the development of dietary supplements and herbal medicines .
Mecanismo De Acción
The mechanism of action of Benzoylgomisin P involves the activation of various molecular pathways. It has been shown to activate the PI3K/Akt pathway and inhibit the expression of NOX2 in myocardial infarction models. Additionally, it regulates inflammatory signaling pathways and mitigates the production and release of inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Benzoylgomisin P include Schisandrin B and Schisandrin C, which are also lignans found in Schisandra chinensis. These compounds share similar pharmacological properties but differ in their chemical structures and specific bioactivities .
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to cross the blood-brain barrier and exert neuroprotective effects. Its ability to modulate multiple signaling pathways makes it a promising candidate for the development of new therapeutic agents .
Propiedades
Número CAS |
82042-38-4 |
|---|---|
Fórmula molecular |
C30H32O9 |
Peso molecular |
536.6 g/mol |
Nombre IUPAC |
[(8R,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate |
InChI |
InChI=1S/C30H32O9/c1-16-12-18-13-21-25(38-15-37-21)26(35-5)22(18)23-19(14-20(33-3)24(34-4)27(23)36-6)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16-,28+,30+/m0/s1 |
Clave InChI |
UFCGDBKFOKKVAC-HYSLPFRTSA-N |
SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 |
SMILES isomérico |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@H]([C@]1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 |
SMILES canónico |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 |
Sinónimos |
gomisin C gomisin-G PC 315 PC-315 PC315 cpd schisantherin A schizandrer A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















